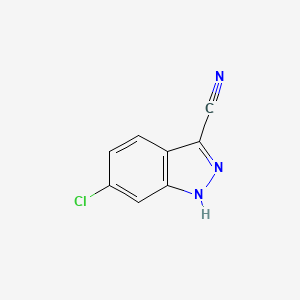

6-Chloro-1H-indazole-3-carbonitrile

Description

The Indazole Core: A Prominent Heterocyclic Scaffold in Chemical Science

Indazoles are a significant class of nitrogen-containing heterocyclic compounds characterized by a bicyclic structure composed of a pyrazole (B372694) ring fused to a benzene (B151609) ring. nih.gov This scaffold exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant tautomer. nih.gov While rarely found in nature, synthetic indazole derivatives exhibit a vast array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.govnih.govpnrjournal.comontosight.ai The versatility of the indazole nucleus has established it as a "privileged structure" and an important pharmacophore in medicinal chemistry. pnrjournal.com

Importance of Functionalized Indazoles: A Focus on Halogenation and Nitrile Substitution

The functionalization of the indazole core at various positions can lead to a multitude of derivatives with enhanced biological and therapeutic properties. researchgate.net Halogenation, the introduction of halogen atoms, is a critical modification as it can significantly alter a molecule's biological properties, making these compounds useful as drugs and agrochemicals. rsc.orgnih.gov Halogenated indazoles also serve as versatile intermediates for further chemical transformations, such as cross-coupling reactions. rsc.orgnih.govchim.it

The nitrile group (–C≡N) is another crucial functional group in drug design. numberanalytics.comnih.gov Its incorporation into a molecule can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and increase metabolic stability. nih.gov The nitrile group's strong electron-withdrawing nature and its ability to act as a hydrogen bond acceptor make it a valuable component in medicinal chemistry. nih.govresearchgate.net It can serve as a bioisostere for carbonyl, hydroxyl, or carboxyl groups and can participate in key interactions with biological targets. nih.govresearchgate.net

Research Trajectory of 6-Chloro-1H-indazole-3-carbonitrile within Academic Domains

The compound this compound, which incorporates both a halogen (chloro) and a nitrile group on the indazole scaffold, has emerged as a molecule of interest in chemical research. Its structural features suggest potential applications in medicinal chemistry, likely as an inhibitor of enzymes such as kinases. Research has focused on its synthesis, characterization, and exploration of its biological activities. The presence of the chlorine atom at the 6-position and the nitrile group at the 3-position are key to its reactivity and biological profile. The trajectory of research for this compound involves its use as a building block for more complex molecules and the investigation of its potential as a therapeutic agent, particularly in the context of anticancer research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-5-1-2-6-7(3-5)11-12-8(6)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURANFWTYQPVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696268 | |

| Record name | 6-Chloro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-30-8 | |

| Record name | 6-Chloro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Reaction Pathways for 6 Chloro 1h Indazole 3 Carbonitrile and Analogs

Established Approaches for Indazole Ring System Construction

The formation of the indazole nucleus is a critical step in the synthesis of 6-chloro-1H-indazole-3-carbonitrile. Various strategies have been developed to construct this bicyclic heteroaromatic system, each with its own advantages and applications.

Cyclization Reactions of Precursor Molecules

Cyclization reactions of appropriately substituted aromatic precursors are a cornerstone of indazole synthesis. A common method involves the diazotization of o-toluidine (B26562) derivatives, followed by an intramolecular cyclization that incorporates the methyl group to form the indazole ring. chemicalbook.com Another approach utilizes the ring opening of isatin (B1672199) to form an aminophenylglyoxylic acid, which then undergoes diazotization and reductive cyclization to yield 1H-indazole-3-carboxylic acid. chemicalbook.com Furthermore, the reaction of 2-fluorobenzonitriles with hydrazine (B178648) hydrate (B1144303) provides a direct route to 3-aminoindazoles. chemicalbook.com

A notable example is the one-pot synthesis of 1H-indazoles from 2-haloacetophenones through a copper-catalyzed amination with methylhydrazine, followed by intramolecular dehydration and cyclization. chemicalbook.com Similarly, o-halobenzaldehydes or ketones can be condensed with hydrazine to yield 1H-indazoles. chemicalbook.com

A more recent development involves a [3+2] annulation approach, where arynes react with hydrazones to construct the 1H-indazole skeleton. organic-chemistry.org Additionally, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes have proven effective for the synthesis of 3-substituted 1H-indazoles. organic-chemistry.org

Intramolecular Amination Protocols

Intramolecular amination reactions offer a powerful tool for the construction of the indazole ring. One such method involves the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines, which readily cyclize in the presence of a base like potassium tert-butoxide to afford 1-aryl-1H-indazole derivatives. organic-chemistry.org

A significant advancement in this area is the silver(I)-mediated intramolecular oxidative C-H bond amination. acs.orgnih.govnih.gov This method allows for the synthesis of a wide variety of 3-substituted 1H-indazoles, including those with amide, ketone, ester, and olefin groups, which can be challenging to synthesize using other C-H amination techniques. nih.gov Mechanistic studies suggest that this reaction proceeds through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. nih.govresearchgate.net

Metal-Catalyzed and Metal-Mediated Cyclizations

Transition metal catalysis has emerged as a highly efficient and versatile strategy for indazole synthesis. researchgate.netniist.res.in These methods often involve C-H activation and annulation sequences, providing direct and atom-economical routes to functionalized indazoles. nih.gov

Rhodium(III)-catalyzed reactions have been particularly prominent. For instance, the reaction of imidates with nitrosobenzenes in the presence of a rhodium/copper catalyst system yields 1H-indazole derivatives. nih.gov Another approach involves the Rh(III)-catalyzed C-H activation of azobenzenes and their subsequent reaction with aldehydes in a formal [4+1] annulation to produce N-aryl-2H-indazoles. acs.orgnih.gov This method is highly functional group compatible and allows for the preparation of indazoles without N-substitution through the use of a removable aryl group. acs.org

Copper-mediated cyclizations are also widely employed. An intramolecular Ullmann-type reaction of a hydrazone derived from a trisubstituted benzene (B151609) has been developed as a scalable and safer alternative to traditional methods that may involve hazardous nitrosation steps. thieme-connect.com Furthermore, a copper-catalyzed cascade coupling-condensation process of 2-halobenzonitriles with hydrazine derivatives provides access to substituted 3-aminoindazoles. organic-chemistry.org

Regioselective Functionalization of the Indazole Nucleus

Once the indazole core is formed, the introduction of specific functional groups at desired positions is crucial for tailoring the properties of the final molecule. The synthesis of this compound requires the regioselective introduction of a carbonitrile group at the C3 position and a chlorine atom at the C6 position.

Introduction of the Carbonitrile Group at C3 Position

The introduction of a carbonitrile group at the C3 position of the indazole ring can be achieved through several methods. One established route involves the conversion of a C3-carboxylic acid or carboxaldehyde intermediate. For instance, 1H-indazole-3-carboxylic acid can be converted to the corresponding nitrile. chemicalbook.com

A direct and efficient method for the cyanation of a pre-existing indazole is the palladium-catalyzed cyanation of a 3-haloindazole. A procedure using 3-iodo-1H-indazole and potassium ferrocyanide as the cyanide source, catalyzed by an allylpalladium(II) chloride dimer and Xantphos ligand, has been successfully employed to synthesize 1H-indazole-3-carbonitrile. orgsyn.org This method offers an alternative to the use of more toxic cyanide reagents like potassium or sodium cyanide. orgsyn.org

Another strategy involves a nitrosation-cyanation cascade starting from 6-chloroindole. This process generates 6-chloro-1H-indazole-3-carboxaldehyde as a key intermediate, which can then be converted to the nitrile using reagents such as hydroxylamine (B1172632) hydrochloride followed by phosphorus pentachloride, or trimethylsilyl (B98337) cyanide with a Lewis acid catalyst.

Halogenation Strategies for C6-Chloro Substitution

The introduction of a chlorine atom at the C6 position of the indazole ring is typically achieved through electrophilic aromatic substitution. The chlorination of the indazole ring can be non-regioselective, yielding a mixture of chlorinated products. chemicalbook.com However, specific reaction conditions can favor the desired C6-chloro substitution.

For the synthesis of this compound, the chlorine atom is often incorporated into the starting material before the indazole ring is formed. For example, starting with a 4-chloro-substituted aniline (B41778) or benzonitrile (B105546) derivative ensures the presence of the chlorine atom at the desired position in the final indazole product. This pre-functionalization strategy avoids the challenges of regioselective halogenation on the indazole nucleus itself.

For instance, the synthesis could start from a 4-chloro-substituted o-toluidine, which upon diazotization and cyclization would yield a 6-chloroindazole. Subsequent functionalization at the C3 position would then lead to the target molecule.

Advanced Synthetic Transformations for this compound Derivatives

Derivatization of the Carbonitrile Moiety

The carbonitrile group at the C3 position of this compound is a versatile functional handle for further molecular elaboration. It can undergo a variety of chemical transformations to introduce diverse functionalities.

One of the primary reactions of the cyano group is its reduction to a primary amine, which can be achieved through catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or with chemical reducing agents such as lithium aluminum hydride (LiAlH4). This transformation yields 6-chloro-1H-indazol-3-yl)methanamine, a key intermediate for further derivatization.

The carbonitrile can also be hydrolyzed to a carboxylic acid. For instance, treatment of 2-(N-indazolyl)-5-nitrobenzonitriles with acid can lead to the formation of the corresponding carboxylic acid. researchgate.netpublish.csiro.au This provides an entry point to amides, esters, and other carboxylic acid derivatives.

Furthermore, the cyano group can participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions with nitrile oxides can be used to construct new heterocyclic rings. nih.gov

Nucleophilic and Electrophilic Substitution Reactions on the Indazole Ring

The indazole ring itself is amenable to both nucleophilic and electrophilic substitution reactions, allowing for the introduction of a wide range of substituents.

Nucleophilic Substitution: The chlorine atom at the C6 position is a leaving group that can be displaced by various nucleophiles. This allows for the synthesis of 6-substituted indazole derivatives. For example, reaction with sodium methoxide (B1231860) would yield 6-methoxy-1H-indazole-3-carbonitrile. The reactivity of the indazole ring towards nucleophilic aromatic substitution (SNAr) is enhanced by the presence of electron-withdrawing groups. youtube.com In some cases, nucleophilic attack can occur at other positions, especially in activated systems. For instance, in 4-RSO2-6-nitro-1-phenyl-1H-indazoles, nucleophilic substitution occurs at the 4-position, displacing the RSO2 group. researchgate.net

Electrophilic Substitution: The indazole ring can undergo electrophilic aromatic substitution, such as halogenation and nitration. For example, chlorination of 1H-indazole can yield 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles. chemicalbook.com The position of substitution is directed by the existing substituents on the ring.

Condensation and Cycloaddition Reactions for Scaffold Elaboration

Condensation and cycloaddition reactions provide powerful strategies for building more complex molecular architectures from the this compound scaffold.

Condensation Reactions: The amino group, obtained from the reduction of the C3-carbonitrile, can participate in condensation reactions with carbonyl compounds to form imines or be used in the synthesis of fused heterocyclic systems. For example, condensation of 3-aminoindazole with appropriate reagents can lead to the formation of pyrazolo[3,4-d]pyridazines. nih.gov

Cycloaddition Reactions: The indazole ring system can act as a component in cycloaddition reactions. chemicalbook.com Specifically, [3+2] cycloaddition reactions are a well-established method for constructing five-membered heterocyclic rings. nih.gov For example, the reaction of a nitrile oxide with an alkene or alkyne is a classic [3+2] cycloaddition. youtube.com The indazole moiety can be functionalized with dipolarophiles or 1,3-dipoles to participate in such reactions, leading to the formation of novel fused-ring systems. nih.govuchicago.eduyoutube.com The Diels-Alder reaction, a [4+2] cycloaddition, is another powerful tool for forming six-membered rings and can be applied to appropriately functionalized indazole derivatives. libretexts.org

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 6-Chloro-1H-indazole-3-carbonitrile, offering detailed information about the hydrogen and carbon skeletal framework.

Proton (¹H) NMR spectroscopy confirms the specific arrangement of protons on the indazole ring. The spectrum is characterized by distinct signals for the three aromatic protons and the N-H proton. The chlorine atom at the C-6 position exerts a deshielding effect on adjacent protons, influencing their chemical shifts. The expected signals in a typical deuterated solvent like DMSO-d₆ would include a broad singlet for the N-H proton and distinct multiplets for the aromatic protons H-4, H-5, and H-7. The proton at the H-7 position typically appears as a doublet, while the H-5 proton also presents as a doublet. The H-4 proton is expected to be a doublet of doublets due to coupling with both H-5 and the distant H-7.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH | > 11.0 | Broad Singlet |

| H-7 | ~ 7.8 - 8.0 | Doublet (d) |

| H-5 | ~ 7.4 - 7.6 | Doublet of Doublets (dd) |

| H-4 | ~ 7.9 - 8.1 | Doublet (d) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone. For this compound, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule. Key diagnostic signals include the resonance for the nitrile carbon (C≡N), which appears in a characteristic downfield region, and the carbons of the indazole core. The carbon atom bonded to the chlorine (C-6) will have its chemical shift influenced by the electronegative halogen.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 | ~110-120 |

| C3a | ~140-145 |

| C4 | ~120-125 |

| C5 | ~125-130 |

| C6 | ~130-135 |

| C7 | ~110-115 |

| C7a | ~145-150 |

| CN | ~115-120 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₈H₄ClN₃ and a molecular weight of approximately 177.59 g/mol .

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique frequently used in the analysis of this compound and its derivatives. bldpharm.comnih.gov It combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In practice, LC-MS is employed to assess the purity of a sample, monitor the progress of a chemical reaction producing the compound, and confirm the molecular weight of the product by identifying the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula of this compound. For C₈H₄ClN₃, the calculated exact mass can be compared against the experimentally measured value to unequivocally confirm the compound's chemical formula, distinguishing it from other potential isomers or compounds with the same nominal mass. This technique is standard for the characterization of novel indazole derivatives. rsc.org

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum provides clear evidence for its key structural features. The most prominent and diagnostic peak is the sharp, strong absorption from the nitrile (C≡N) group. Other important absorptions include the N-H stretch of the indazole ring, C-H stretches from the aromatic ring, and the C-Cl stretch.

Table 3: Characteristic IR Absorption Peaks for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Amine | N-H stretch | ~3100-3300 | Medium-Broad |

| Aromatic | C-H stretch | ~3000-3100 | Medium-Weak |

| Nitrile | C≡N stretch | ~2220-2240 | Strong, Sharp |

| Aromatic Ring | C=C stretch | ~1450-1600 | Medium |

| Chloroalkane | C-Cl stretch | ~750-800 | Strong |

Chromatographic Separations in Compound Synthesis and Purification

Chromatographic techniques are indispensable tools for monitoring reaction progress, isolating products, and determining the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of indazole derivatives. For compounds structurally related to this compound, reversed-phase HPLC methods are commonly employed. A typical system would utilize a C18 stationary phase. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297), which can be adjusted to optimize the separation of the target compound from impurities. nih.gov While specific HPLC method parameters for this compound are not widely published in academic literature, commercial suppliers indicate the availability of such data, suggesting that standardized methods for purity assessment exist. bldpharm.com

Table 1: Representative HPLC Parameters for Analysis of Related Indazole Compounds

| Parameter | Value |

| Stationary Phase | C18 |

| Mobile Phase | Acetonitrile and 10 mmol/L ammonium acetate aqueous solution (containing 0.1% formic acid) nih.gov |

| Detection | UV-Vis or Mass Spectrometry (MS) nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and solvent consumption, making it a valuable tool for high-throughput analysis. The principles of separation are similar to HPLC, but UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), requiring specialized equipment capable of handling higher backpressures. For indazole-type compounds, UPLC methods would parallel the reversed-phase systems used in HPLC, with adjustments in flow rate and gradient to accommodate the shorter analysis times. nih.gov As with HPLC, specific UPLC conditions for this compound are noted as available from commercial sources rather than being detailed in peer-reviewed publications. bldpharm.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions. In the synthesis of indazole-3-carbonitrile derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the product. For instance, in the synthesis of the parent compound, 1H-indazole-3-carbonitrile, from 3-iodo-1H-indazole, the reaction progress is monitored on silica (B1680970) gel 60 F254 plates. A mobile phase of hexane/EtOAc (2:1, v/v) allows for clear separation of the product (Rf = 0.46) from the starting material (Rf = 0.32). orgsyn.org Visualization is typically achieved under UV light (254 nm), where the fluorescent indicator in the silica gel is quenched by the UV-active compounds, causing them to appear as dark spots. orgsyn.org This methodology is directly applicable to monitoring the synthesis of this compound.

Table 2: TLC Parameters for Monitoring Indazole-3-carbonitrile Synthesis

| Parameter | Value |

| Stationary Phase | Silica gel 60 F254 orgsyn.org |

| Mobile Phase | Hexane/EtOAc (2:1, v/v) orgsyn.org |

| Visualization | UV light (254 nm) orgsyn.org |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, enabling the unambiguous determination of molecular structure, conformation, and intermolecular interactions. While a specific single-crystal X-ray structure of this compound is not publicly available, analysis of closely related compounds provides significant insight into its expected solid-state structure.

Crystallographic studies of various substituted indazoles consistently show that the fused bicyclic indazole ring system is essentially planar. nih.govnih.gov For instance, the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxy-benzenesulfonamide reveals that the indazole system has a maximum deviation from the mean plane of only 0.007 Å. nih.gov It is therefore highly probable that the indazole core of this compound also adopts a planar conformation. The chlorine atom at the 6-position and the carbonitrile group at the 3-position will lie in this plane. The packing of molecules in the crystal lattice will be influenced by intermolecular forces such as hydrogen bonding involving the indazole N-H and potential halogen bonding involving the chlorine atom.

Table 3: Expected Crystallographic Features of this compound Based on Related Structures

| Feature | Expected Characteristic |

| Indazole Ring System | Planar nih.govnih.gov |

| Substituent Conformation | Chlorine and carbonitrile groups co-planar with the ring system |

| Intermolecular Interactions | Hydrogen bonding (N-H---N), Halogen bonding (C-Cl---N/O) |

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretically calculated values based on the molecular formula to confirm the compound's identity and purity. For this compound, the molecular formula is C₈H₄ClN₃. The calculated elemental composition is a critical benchmark for the validation of a newly synthesized batch of the compound. While specific experimental "found" values from a published synthesis are not available, the theoretical values are presented below. The synthesis and characterization of other substituted indazoles routinely include elemental analysis, confirming its importance in the field. mdpi.com

Table 4: Theoretical Elemental Composition of this compound (C₈H₄ClN₃)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 53.49 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 2.24 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.74 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 23.39 |

| Total | 177.594 | 100.00 |

Thermodynamic Characterization: Enthalpy of Formation Studies

The standard molar enthalpy of formation (ΔfHₘ°) is a key thermodynamic property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. This value provides insight into the energetic stability of a molecule. Experimental determination of the enthalpy of formation for indazole derivatives is typically achieved through combustion calorimetry.

A study on the enthalpy of formation of several indazole derivatives, including 1H-indazole-3-carboxylic acid, provides a framework for understanding the thermodynamic properties of this compound. researchgate.net The study revealed that the substitution on the indazole ring significantly influences the enthalpy of formation. For 1H-indazole-3-carboxylic acid, the experimental enthalpy of formation in the crystalline state was determined. From this, the gas-phase enthalpy of formation can be derived using the enthalpy of sublimation, which can be measured by techniques like thermogravimetry. researchgate.net

While direct experimental data for this compound is not available, it is expected that the presence of the electron-withdrawing chlorine and carbonitrile groups would have a significant impact on its enthalpy of formation compared to the parent indazole. Theoretical calculations, often employed in conjunction with experimental methods, can provide estimates for such thermodynamic data. nih.govresearchgate.net

Density Functional Theory (DFT) Applications in Indazole Research

Density Functional Theory (DFT) has become a cornerstone in the computational study of indazole derivatives. researchgate.netnih.gov This quantum mechanical modeling method allows for the calculation of a molecule's electronic structure, providing a basis for understanding its geometry, stability, and reactivity. nih.gov DFT methods are employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties, which collectively help in characterizing the molecule. nih.govdntb.gov.ua Studies on various substituted indazoles utilize DFT to analyze frontier molecular orbitals, map electrostatic potentials, and calculate reactivity descriptors, thereby predicting the most probable sites for electrophilic and nucleophilic attacks. researchgate.net

The electronic and chemical properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comnih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Indazole Derivatives (Calculated via DFT) Note: These values are for illustrative purposes based on published data for similar indazole structures and may not represent the exact values for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-fluoro-1H-indazole | -6.657 | -0.716 | 5.941 |

| 4-chloro-1H-indazole | -6.746 | -1.023 | 5.723 |

| 4-bromo-1H-indazole | -6.678 | -1.132 | 5.546 |

Data sourced from theoretical calculations on related indazole compounds. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool used to visualize the charge distribution within a molecule and identify sites susceptible to electrophilic and nucleophilic attack. dntb.gov.ua The MEP map displays different potential values on the molecular surface using a color spectrum. Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are attractive to electrophiles (e.g., lone pairs on nitrogen or oxygen atoms). researchgate.net Blue regions signify positive electrostatic potential, representing electron-deficient areas that are targets for nucleophiles (e.g., hydrogen atoms attached to heteroatoms). researchgate.net

For this compound, an MEP map would reveal:

Negative Potential (Red/Yellow): High electron density would be localized around the two nitrogen atoms of the indazole ring (N1 and N2) and the nitrogen atom of the C3-carbonitrile group. These sites are the primary centers for electrophilic attack and coordination with cations.

Positive Potential (Blue): The most significant region of positive potential would be associated with the hydrogen atom attached to the N1 nitrogen (the N-H proton), making it the most likely site for deprotonation by a base.

Neutral/Slightly Negative Potential (Green): The benzene (B151609) ring portion of the molecule would exhibit a more neutral potential, influenced by the electron-withdrawing effect of the chlorine atom.

This visualization provides a clear and intuitive prediction of the molecule's reactive behavior in various chemical environments. researchgate.net

To quantify the insights gained from FMO and MEP analyses, DFT calculations are used to determine a range of global and local reactivity descriptors. These parameters provide a more quantitative measure of a molecule's stability and reactivity. irjweb.com

Global Reactivity Descriptors:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. irjweb.com

Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating the capacity of a molecule to receive electrons.

Electronegativity (χ): The power of an atom or molecule to attract electrons towards itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment.

Table 2: Representative Global Reactivity Descriptors for Indazole Derivatives (Calculated via DFT) Note: These values are for illustrative purposes based on published data for similar indazole structures and may not represent the exact values for this compound.

| Compound | Hardness (η) | Electronegativity (χ) | Electrophilicity (ω) |

| 4-fluoro-1H-indazole | 2.970 | 3.686 | 2.288 |

| 4-chloro-1H-indazole | 2.861 | 3.884 | 2.636 |

| 4-bromo-1H-indazole | 2.773 | 3.905 | 2.753 |

Data sourced from theoretical calculations on related indazole compounds. researchgate.net

Local reactivity is often assessed using Fukui functions , which indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. These functions help pinpoint the most reactive atoms within the molecule for nucleophilic, electrophilic, or radical attack. For indazoles, Fukui indices are calculated for the N1 and N2 atoms to predict the regioselectivity of reactions like alkylation. nih.govbeilstein-journals.org

Computational Mechanistic Studies of Indazole Reactions

DFT is instrumental in moving beyond static properties to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, computational studies can map out reaction pathways and explain observed outcomes, such as regioselectivity. nih.govbeilstein-journals.org

The N-alkylation of 1H-indazoles is a fundamentally important reaction that can lead to a mixture of N1- and N2-substituted products. nih.gov Controlling the regioselectivity is a significant synthetic challenge. DFT studies have been crucial in understanding the factors that direct the alkylating agent to one nitrogen over the other. nih.govbeilstein-journals.org

Recent mechanistic investigations have been performed on a series of indazoles, including 1H-indazole-3-carbonitrile. nih.govbeilstein-journals.orgresearchgate.net These studies use DFT to calculate the partial charges and Fukui indices of the N1 and N2 atoms. The calculations provide support for the observed reaction pathways by quantifying the nucleophilicity of each nitrogen atom under specific reaction conditions. nih.govbeilstein-journals.org For instance, high N1-selectivity has been observed for electron-deficient indazoles when using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). nih.govresearchgate.net This selectivity is influenced by both steric and electronic effects of substituents on the indazole ring. d-nb.info DFT calculations help rationalize these effects by modeling the transition states for both N1 and N2 alkylation, revealing the lower energy pathway that leads to the major product.

DFT calculations have revealed that regioselectivity in indazole alkylation is not solely dependent on the intrinsic properties of the indazole anion but is heavily influenced by non-covalent interactions (NCIs) with the counter-ion (e.g., Na+, Cs+) and solvent molecules. nih.govbeilstein-journals.orgnih.gov

A key finding from these computational studies is the proposal of a chelation mechanism that favors N1-alkylation. nih.govbeilstein-journals.org In indazoles with an appropriate C3-substituent, such as a carbonyl or cyano group, the cation from the base (e.g., Na+ from NaH) can coordinate simultaneously with the N2 nitrogen and the heteroatom of the C3-substituent (the nitrogen of the nitrile in the case of this compound). nih.govresearchgate.net This chelation effectively blocks the N2 position, directing the incoming alkylating agent to the N1 position. DFT calculations support this model by showing a stabilized intermediate for the N1-alkylation pathway when such chelation is possible. nih.govbeilstein-journals.org

In the absence of strong chelation, other non-covalent interactions and solvent effects become dominant, often leading to the formation of the N2-substituted product. nih.govbeilstein-journals.org These comprehensive DFT mechanistic studies provide a predictive framework that differentiates the conditions leading to either N1- or N2-substituted indazoles. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Computational methods, particularly molecular docking simulations, have become instrumental in predicting the interactions between small molecules and biological macromolecules. These in silico techniques provide valuable insights into the binding modes, affinity, and specificity of potential drug candidates, thereby guiding further experimental studies. For this compound, while specific docking studies are not extensively documented in publicly available literature, the behavior of closely related indazole derivatives in complex with various protein targets can be analyzed to forecast its potential interactions and inhibitory activity.

Prediction of Binding Modes with Biological Macromolecules

The indazole scaffold is a well-recognized "privileged" structure in medicinal chemistry, known to interact with a variety of protein families, most notably protein kinases. The binding mode of indazole derivatives typically involves the formation of one or more hydrogen bonds between the indazole nitrogen atoms and the hinge region of the kinase ATP-binding site.

For this compound, it is anticipated that the N1-H or N2 of the indazole ring would act as a hydrogen bond donor or acceptor, respectively, to engage with the backbone of the protein's hinge region. The planar nature of the bicyclic indazole ring allows it to fit snugly into the often-hydrophobic pocket of the ATP-binding site.

The substituents at the 3 and 6 positions play a crucial role in defining the orientation and strength of the binding. The chloro group at the 6-position, being hydrophobic, likely contributes to favorable van der Waals interactions within the binding pocket. Depending on the specific amino acid residues lining the pocket, it could also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity.

The carbonitrile group at the 3-position is a versatile functional group in ligand-protein interactions. The nitrogen atom of the nitrile is a potential hydrogen bond acceptor. tandfonline.comtandfonline.comnih.govcontinental.edu.permit.edu.vn This allows it to form hydrogen bonds with suitable donor residues, such as the side chains of lysine, arginine, or asparagine, or with backbone amide groups within the active site. The linear geometry of the nitrile group can also allow it to occupy narrow, specific pockets, potentially displacing water molecules and leading to an entropic advantage in binding. tandfonline.com

A study on 3-chloro-6-nitro-1H-indazole derivatives targeting Leishmania trypanothione (B104310) reductase demonstrated that the indazole core and its substituents engage in a network of hydrophobic and hydrophilic interactions within the enzyme's active site. nih.govresearchgate.net This provides a model for how this compound might interact with its biological targets, with the chloro and carbonitrile groups dictating the specific interactions that stabilize the ligand-protein complex.

Table 1: Predicted Interactions of this compound with a Generic Kinase Hinge Region

| Functional Group of Ligand | Potential Interacting Residue(s) in Protein | Type of Interaction |

| Indazole N1-H | Backbone Carbonyl Oxygen | Hydrogen Bond (Donor) |

| Indazole N2 | Backbone Amide N-H | Hydrogen Bond (Acceptor) |

| 6-Chloro Group | Hydrophobic Amino Acids (e.g., Leu, Val, Ile) | Hydrophobic Interaction |

| 3-Carbonitrile Group | Hydrogen Bond Donors (e.g., Lys, Arg, Asn) | Hydrogen Bond (Acceptor) |

Assessment of Inhibitory Potency and Specificity in silico

The inhibitory potency of a compound, often quantified by its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki), can be estimated in silico through the calculation of binding free energy. Molecular docking programs use scoring functions to predict the binding affinity, which correlates with inhibitory potency.

For this compound, its predicted binding energy would be a sum of the contributions from the various interactions described above. The presence of both a hydrophobic chloro group and a hydrogen-bonding carbonitrile group suggests that it could achieve a favorable binding energy.

The specificity of an inhibitor for a particular target over others is a critical aspect of drug design. In silico, specificity can be assessed by docking the compound into the binding sites of a panel of related proteins (e.g., a panel of kinases) and comparing the predicted binding affinities. The structural features of this compound would influence its specificity. For instance, the size and electronic properties of the chloro and carbonitrile substituents will determine how well it fits into the binding pockets of different proteins.

Studies on other substituted indazoles have shown that modifications to the indazole core can significantly alter their inhibitory potency and selectivity. For example, the addition of different side chains to the 3-chloro-6-nitro-1H-indazole core resulted in varying levels of activity against different Leishmania species. nih.gov This highlights the importance of the substituents in modulating the biological activity.

Table 2: Predicted Contribution of Substituents to the Inhibitory Potency of this compound

| Substituent | Position | Predicted Contribution to Potency | Rationale |

| Chloro | 6 | Enhancement | Hydrophobic interactions and potential halogen bonding can increase binding affinity. |

| Carbonitrile | 3 | Enhancement | Hydrogen bonding with key residues in the active site can significantly improve potency. |

Interactive Data Tables

The following tables provide a summary of the key properties of 6-Chloro-1H-indazole-3-carbonitrile and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H4ClN3 | cookechem.com |

| Molecular Weight | 177.59 g/mol | cookechem.com |

| CAS Number | 885278-30-8 | cookechem.com |

Table 2: Related Indazole Compounds and their Applications

| Compound Name | Key Structural Feature(s) | Primary Application/Research Focus | Reference |

|---|---|---|---|

| Pazopanib | Indazole core, sulfonamide | Tyrosine kinase inhibitor (anticancer) | nih.gov |

| Axitinib | Indazole core, thioether | Tyrosine kinase inhibitor (anticancer) | nih.gov |

| 6-chloro-1H-indazole-3-carboxylic acid | Chloro and carboxylic acid groups | Intermediate in synthesis | nih.gov |

| 6-chloro-1H-indazole-3-carbaldehyde | Chloro and aldehyde groups | Intermediate in synthesis | uni.lu |

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes Cl selectivity |

| Catalyst (AlCl₃) | 10 mol% | Reduces reaction time by 40% |

| Solvent | Dry DCM or THF | Minimizes hydrolysis |

(Basic) Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., 6-Cl vs. 4-Cl). The chloro substituent deshields adjacent protons, causing distinct splitting patterns (e.g., H-5 at δ 7.8–8.0 ppm as a doublet) .

- IR Spectroscopy : CN stretch (~2220 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) validate functional groups .

- X-ray Crystallography : SHELX software refines crystal structures, identifying H-bonding (N-H···N) and π-stacking interactions critical for solid-state stability .

Q. Table 2: Key Spectroscopic Peaks

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |

|---|---|---|

| C≡N | 2220 | - |

| C-Cl | 750 | - |

| Indazole H-5 | - | 7.8–8.0 (d, J=8 Hz) |

(Advanced) How can density functional theory (DFT) models predict the electronic properties of this compound?

Answer:

DFT using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set accurately calculates:

- HOMO-LUMO gaps : Correlate with reactivity (e.g., nucleophilic attack at C-3).

- Electrostatic potential maps : Identify electrophilic regions (e.g., Cl atom’s σ-hole for halogen bonding) .

- Charge distribution : Mulliken charges reveal electron-withdrawing effects of Cl and CN groups, impacting solubility and intermolecular interactions .

Note : Benchmarks against experimental UV-Vis (λ_max ~280 nm) and cyclic voltammetry (E_red = -1.2 V vs. SCE) validate computational results .

(Advanced) How should researchers resolve contradictions between experimental and computational data (e.g., bond lengths or reaction pathways)?

Answer:

- Validation : Cross-check DFT results with higher-level methods (e.g., CCSD(T)) or experimental XRD bond lengths (e.g., C-Cl = 1.73 Å vs. DFT-predicted 1.70 Å) .

- Error Analysis : Assess basis set incompleteness (e.g., add diffuse functions for anions) or solvent effects (PCM model) .

- Mechanistic Revisions : For divergent reaction pathways (e.g., radical vs. polar mechanisms), use kinetic isotope effects (KIEs) or trapping experiments to validate intermediates .

(Advanced) What strategies enable comparative studies of this compound with halogenated analogs (e.g., 6-Bromo or 6-Fluoro derivatives)?

Answer:

- SAR Analysis : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) to correlate halogen size (Cl vs. Br) with steric effects .

- Thermodynamic Stability : DSC/TGA measures melting points (Cl: 215–220°C vs. F: 195–200°C), linking halogen electronegativity to lattice energy .

- Solubility : LogP measurements (Cl: 2.1 vs. F: 1.8) explain bioavailability differences via Hansen solubility parameters .

Q. Table 3: Halogen Effects on Key Properties

| Derivative | Melting Point (°C) | LogP | IC₅₀ (nM) |

|---|---|---|---|

| 6-Cl | 215–220 | 2.1 | 12 |

| 6-Br | 230–235 | 2.4 | 8 |

| 6-F | 195–200 | 1.8 | 25 |

(Basic) What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhaling CN-containing vapors.

- Spill Management : Neutralize with 10% NaHCO₃, then adsorb with inert material (vermiculite) .

(Advanced) How can researchers design mechanistic studies to elucidate the role of the chloro substituent in catalytic reactions?

Answer:

- Isotopic Labeling : Synthesize ⁶Cl-labeled compound to track participation in cross-coupling via MS/MS .

- Kinetic Profiling : Compare turnover frequencies (TOFs) of Cl vs. H derivatives in Pd-catalyzed reactions to assess electronic effects.

- Computational Mapping : Identify transition states (TS) where Cl stabilizes intermediates via σ-hole interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.